Cas no 1936581-56-4 (tert-butyl 4-amino-1,2-thiazole-3-carboxylate)
tert-butyl 4-amino-1,2-thiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Isothiazolecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester
- tert-butyl 4-amino-1,2-thiazole-3-carboxylate
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- Inchi: 1S/C8H12N2O2S/c1-8(2,3)12-7(11)6-5(9)4-13-10-6/h4H,9H2,1-3H3
- InChI Key: JRMKPRYDGJPACB-UHFFFAOYSA-N
- SMILES: S1C=C(N)C(C(OC(C)(C)C)=O)=N1
tert-butyl 4-amino-1,2-thiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-261075-1g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 1g |
$1029.0 | 2023-09-14 | ||
| Enamine | EN300-261075-5g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 5g |
$2981.0 | 2023-09-14 | ||
| Enamine | EN300-261075-10g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 10g |
$4421.0 | 2023-09-14 | ||
| Enamine | EN300-261075-0.05g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 0.05g |
$864.0 | 2024-06-18 | |
| Enamine | EN300-261075-0.1g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 0.1g |
$904.0 | 2024-06-18 | |
| Enamine | EN300-261075-0.25g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 0.25g |
$946.0 | 2024-06-18 | |
| Enamine | EN300-261075-0.5g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 0.5g |
$987.0 | 2024-06-18 | |
| Enamine | EN300-261075-1.0g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 1.0g |
$1029.0 | 2024-06-18 | |
| Enamine | EN300-261075-2.5g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 2.5g |
$2014.0 | 2024-06-18 | |
| Enamine | EN300-261075-5.0g |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate |
1936581-56-4 | 95% | 5.0g |
$2981.0 | 2024-06-18 |
tert-butyl 4-amino-1,2-thiazole-3-carboxylate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on tert-butyl 4-amino-1,2-thiazole-3-carboxylate
tert-butyl 4-amino-1,2-thiazole-3-carboxylate (CAS No. 1936581-56-4): A Comprehensive Overview
tert-butyl 4-amino-1,2-thiazole-3-carboxylate (CAS No. 1936581-56-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, including the development of novel therapeutics and the exploration of new biological pathways.
The tert-butyl 4-amino-1,2-thiazole-3-carboxylate molecule is composed of a thiazole ring, an amino group, and a tert-butyl ester moiety. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its stability and biological activity. The amino group provides the molecule with potential reactivity and functional versatility, while the tert-butyl ester moiety contributes to its solubility and stability properties.
Recent studies have highlighted the potential of tert-butyl 4-amino-1,2-thiazole-3-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that tert-butyl 4-amino-1,2-thiazole-3-carboxylate effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential as a lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, tert-butyl 4-amino-1,2-thiazole-3-carboxylate has also shown promise in the field of cancer research. A study published in Cancer Research (2021) reported that this compound selectively inhibits the growth of certain cancer cell lines by inducing apoptosis. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings indicate that tert-butyl 4-amino-1,2-thiazole-3-carboxylate could be a valuable candidate for further investigation as an anticancer agent.
The structural diversity and functional flexibility of tert-butyl 4-amino-1,2-thiazole-3-carboxylate make it an attractive scaffold for drug discovery and development. Researchers are actively exploring ways to modify this molecule to enhance its pharmacological properties and therapeutic efficacy. For example, substituting different functional groups on the thiazole ring or modifying the tert-butyl ester moiety can lead to compounds with improved potency and selectivity.
In terms of synthetic methods, tert-butyl 4-amino-1,2-thiazole-3-carboxylate can be synthesized through a series of well-established chemical reactions. One common approach involves the reaction of 4-chloroacetyl chloride with thiourea to form a thioamide intermediate, followed by cyclization to form the thiazole ring. The resulting thiazole derivative can then be further functionalized to introduce the amino group and tert-butyl ester moiety.
The physical and chemical properties of tert-butyl 4-amino-1,2-thiazole-3-carboxylate are also noteworthy. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions. Its stability under different pH conditions has been extensively studied, ensuring its reliability in both laboratory settings and potential clinical applications.
The safety profile of tert-butyl 4-amino-1,2-thiazole-3-carboxylate is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, tert-butyl 4-amino-1,2-thiazole-3-carboxylate (CAS No. 1936581-56-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, tert-butyl 4-amino-1,2-thiazole-3-carboxylate is poised to play an important role in advancing medical science.
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